molecular formula C14H17NO5 B8681489 4-(cyclohexylmethoxy)-3-nitroBenzoic acid

4-(cyclohexylmethoxy)-3-nitroBenzoic acid

Cat. No.: B8681489
M. Wt: 279.29 g/mol
InChI Key: QUAPNPWWKZCJNR-UHFFFAOYSA-N
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Description

4-(cyclohexylmethoxy)-3-nitroBenzoic acid is an organic compound that features a cyclohexylmethyloxy group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylmethoxy)-3-nitroBenzoic acid typically involves the nitration of 4-(Cyclohexylmethyloxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylmethoxy)-3-nitroBenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogenating agents, Lewis acids.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products Formed

    Reduction: 4-(Cyclohexylmethyloxy)-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(cyclohexylmethoxy)-3-nitroBenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(cyclohexylmethoxy)-3-nitroBenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylmethyloxy)benzoic acid: Lacks the nitro group, which may result in different chemical and biological properties.

    3-Nitrobenzoic acid: Lacks the cyclohexylmethyloxy group, which affects its solubility and reactivity.

    4-Nitrobenzoic acid: Similar nitro group but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

4-(cyclohexylmethoxy)-3-nitroBenzoic acid is unique due to the presence of both the cyclohexylmethyloxy and nitro groups, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-(cyclohexylmethoxy)-3-nitrobenzoic acid

InChI

InChI=1S/C14H17NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)

InChI Key

QUAPNPWWKZCJNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 21-2 (1.38 g, 4.50 mmol) in THF (22.5 ml) cooled in an ice-bath was added 1N lithium hydroxide solution (22.5 ml). The resulting solution was stirred 18 h while warming to ambient temperature. The solution was partially evaporated at reduced pressure, and the remaining aqueous solution was washed with ethyl acetate (20 ml). The aqueous layer was cooled in an ice-bath, stirred rapidly, and concentrated hydrochloric acid (2 ml) was added dropwise, resulting in formation of a precipitate. The mixture was stirred 1 h, the precipitate was collected and dried in vacuo to give product 21-3 as a white solid, mp: 200°-202° C.
Name
21-2
Quantity
1.38 g
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reactant
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22.5 mL
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22.5 mL
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Synthesis routes and methods II

Procedure details

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CCOC(=O)c1ccc(OCC2CCCCC2)c([N+](=O)[O-])c1
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reactant
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Reaction Step One

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